molecular formula C76H72N10O10Zn B129991 Zinc-porcellip CAS No. 145247-77-4

Zinc-porcellip

Cat. No.: B129991
CAS No.: 145247-77-4
M. Wt: 1350.8 g/mol
InChI Key: MQHXKTDDWPLBQL-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview Zinc-porcellip is a specialized research-grade compound supplied for laboratory investigation purposes only. It is not for diagnostic or therapeutic use. Disclaimer on Speculative Applications The following potential research applications are hypothetical and based on the nomenclature of the product. The exact properties and mechanisms of this compound must be confirmed by the manufacturer. Research on the woodlouse Porcellio scaber has shown that zinc is accumulated and stored in specialized organs like the hepatopancreas . Studies utilize these isopods as bioindicators for zinc pollution and to understand zinc accumulation kinetics in terrestrial ecosystems . Furthermore, zinc has been shown to induce immune parameter changes in P. scaber . Therefore, this compound could potentially be utilized in controlled ecotoxicological studies to further elucidate the molecular mechanisms of zinc uptake, sequestration, and toxicity in soil invertebrates. It may also serve as a tool in environmental monitoring and risk assessment research. Handling and Storage Please refer to the Safety Data Sheet (SDS) for specific handling and storage information. Note Researchers are advised to contact the supplier for definitive information on the compound's chemical identity, validated applications, and mechanism of action.

Properties

CAS No.

145247-77-4

Molecular Formula

C76H72N10O10Zn

Molecular Weight

1350.8 g/mol

IUPAC Name

zinc;6-(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-2-ium-2-yl)-N-[4-[10,15,20-tris(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diid-5-yl]phenyl]hexanamide;tetraacetate

InChI

InChI=1S/C68H58N10O2.4C2H4O2.Zn/c1-42-52-41-78(39-31-50(52)43(2)68-63(42)51-40-49(80-6)15-16-53(51)74-68)32-9-7-8-10-62(79)69-48-13-11-44(12-14-48)64-54-17-19-56(70-54)65(45-25-33-75(3)34-26-45)58-21-23-60(72-58)67(47-29-37-77(5)38-30-47)61-24-22-59(73-61)66(57-20-18-55(64)71-57)46-27-35-76(4)36-28-46;4*1-2(3)4;/h11-31,33-41H,7-10,32H2,1-6H3;4*1H3,(H,3,4);/q;;;;;+2/p-2

InChI Key

MQHXKTDDWPLBQL-UHFFFAOYSA-K

SMILES

CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)OC)C)CCCCCC(=O)NC5=CC=C(C=C5)C6=C7C=CC(=C(C8=NC(=C(C9=CC=C([N-]9)C(=C1C=CC6=N1)C1=CC=[N+](C=C1)C)C1=CC=[N+](C=C1)C)C=C8)C1=CC=[N+](C=C1)C)[N-]7.CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Zn+2]

Canonical SMILES

CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)OC)C)CCCCCC(=O)NC5=CC=C(C=C5)C6=C7C=CC(=C(C8=NC(=C(C9=CC=C([N-]9)C(=C1C=CC6=N1)C1=CC=[N+](C=C1)C)C1=CC=[N+](C=C1)C)C=C8)C1=CC=[N+](C=C1)C)[N-]7.CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Zn+2]

Synonyms

4-((((9-methoxyellipticin-2-yl)pentyl)carbonyl)amino)phenyl-tris(4N-methylpyridiniumyl)porphyrinato-zinc(II)tetraacetate
zinc-porcellip
Zn(Por(MePy)3(Ph-NHCO(CH2)5-Ellip))

Origin of Product

United States

Preparation Methods

Porphyrin Ligand Synthesis

The porphyrin core is commonly prepared through condensation reactions of pyrrole derivatives with aldehydes under acidic conditions (e.g., Adler-Longo method). For this compound, the ligand likely incorporates pyridinium and carbazole moieties , suggesting multi-step organic synthesis. For example:

  • Pyridinium substitution : Quaternization of pyridine groups using methylating agents like methyl iodide.

  • Carbazole integration : Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach carbazole units.

Zinc Metalation

Zinc insertion is achieved by refluxing the free-base porphyrin with zinc acetate or zinc nitrate in a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran). The reaction is monitored via UV-Vis spectroscopy, where the Soret band shifts from ~515 nm (free base) to ~425 nm (zinc complex).

Functionalization and Conjugation

This compound’s structure includes a hexanamide linker and tetraacetate counterions , implying additional steps:

Amide Bond Formation

The hexanamide side chain is likely introduced via carbodiimide-mediated coupling (e.g., EDC/NHS) between a carboxylic acid-terminated porphyrin and an amine-functionalized phenyl group. Reaction conditions (pH, temperature) are critical to avoid demetalation.

Counterion Exchange

The tetraacetate groups may replace original anions (e.g., chloride) through ion metathesis . For instance, treating the zinc complex with excess sodium acetate in aqueous ethanol facilitates anion exchange.

Challenges and Optimization

Solubility and Purification

This compound’s hydrophobic structure necessitates chromatographic purification (e.g., silica gel or HPLC) using gradients of chloroform/methanol. Aggregation issues may arise, requiring additives like trifluoroacetic acid.

Zinc Stability

Zinc porphyrins are prone to demetalation under acidic conditions . Maintaining a pH >6 during synthesis is essential, as evidenced by analogous protocols for zinc oxide stabilization.

Comparative Analysis with Analogous Compounds

While direct methods for this compound are unavailable, the synthesis of related zinc complexes offers valuable parallels:

CompoundMethodKey ConditionsReference
Zinc phthalocyanineMicrowave-assisted metalation120°C, DMF, 30 min
Zinc oxide nanoparticlesPrecipitation with citrate stabilizationpH 5.0, 80°C, calcination
Zinc-tryptophan complexesHPLC-assisted characterizationAcetonitrile/zinc acetate buffer

Recommended Protocol for this compound Synthesis

Based on the above analysis, a hypothetical synthesis pathway can be proposed:

  • Synthesize the free-base porphyrin ligand :

    • Condense pyrrole derivatives with 4-pyridinecarboxaldehyde under refluxing acetic acid.

    • Quaternize pyridine groups with methyl iodide in acetonitrile.

  • Introduce carbazole moieties :

    • Perform palladium-catalyzed cross-coupling with bromocarbazole precursors.

  • Metalate with zinc :

    • Reflux with zinc acetate in DMF at 80°C for 12 hours.

  • Conjugate hexanamide side chain :

    • React with 6-aminohexanoic acid using EDC/HOBt in dichloromethane.

  • Purify via column chromatography :

    • Use silica gel with chloroform/methanol (9:1 v/v) eluent .

Scientific Research Applications

Biological Research Applications

1. Role in Cellular Functions
Zinc is a crucial trace element involved in numerous biological processes, including enzyme activity, cell signaling, and structural roles in proteins. Zinc-porcellip's ability to modulate these functions makes it a valuable tool in biological research.

  • Enzyme Inhibition: this compound has been studied for its potential to inhibit specific metalloenzymes, which could provide insights into enzyme regulation mechanisms.
  • Cellular Growth Studies: Research indicates that zinc levels can influence cell growth and differentiation, making this compound a candidate for studying cellular responses under varying zinc concentrations.

Case Study: Zinc's Role in Cancer Research
A significant body of research highlights the role of zinc in cancer biology. Studies have shown that adequate zinc levels may prevent the development of certain cancers by regulating cell growth and apoptosis. This compound can be utilized to investigate these mechanisms further.

Medical Applications

1. Antitumor Activity
this compound has been explored for its potential as an antitumor agent. Its ability to chelate metal ions and disrupt metal-dependent processes in cancer cells can lead to reduced tumor growth.

  • Mechanism of Action: The compound acts by inhibiting RNA synthesis in cancer cells, which is crucial for their proliferation.

2. Immune System Modulation
Zinc is known to play a vital role in immune function. This compound may enhance immune responses or serve as an adjunct therapy in immunocompromised patients.

Case Study: Zinc Supplementation in Cancer Therapy
Research has demonstrated that zinc supplementation can mitigate the side effects of chemotherapy, such as fatigue and immune suppression. This compound's role in enhancing therapeutic efficacy could be significant.

Industrial Applications

1. Material Science
this compound can be used as a precursor for developing advanced materials with unique properties due to its chemical structure.

  • Nanoparticle Development: The compound's properties allow it to be incorporated into nanoparticles for targeted drug delivery systems, enhancing the efficacy of treatments while minimizing side effects.

2. Agricultural Uses
Research indicates that zinc plays a critical role in plant health, influencing growth and resistance to diseases. This compound could be integrated into fertilizers or soil amendments to improve crop yields.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Biological ResearchEnzyme inhibition studiesModulates metalloenzyme activity
Cellular growth studiesInfluences differentiation and proliferation
Medical ApplicationsAntitumor activityInhibits RNA synthesis in cancer cells
Immune system modulationEnhances immune response
Industrial ApplicationsNanoparticle developmentImproves drug delivery systems
Agricultural usesEnhances crop yields and disease resistance

Chemical Reactions Analysis

Chemical Basis of Zinc Reactivity

Zinc exhibits distinct reaction patterns that influence its biological interactions:

A. Acid-Base Reactions
Zinc reacts with acids to form Zn²⁺ ions and hydrogen gas:
Zn s +H2SO4 aq Zn2+ aq +SO42 aq +H2 g \text{Zn s }+\text{H}_2\text{SO}_4\text{ aq }\rightarrow \text{Zn}^{2+}\text{ aq }+\text{SO}_4^{2-}\text{ aq }+\text{H}_2\text{ g }

In concentrated nitric acid, zinc produces zinc nitrate and nitrogen dioxide:
Zn s +4HNO3 aq Zn NO3 2 aq +2NO2 g +2H2O l \text{Zn s }+4\text{HNO}_3\text{ aq }\rightarrow \text{Zn NO}_3\text{ }_2\text{ aq }+2\text{NO}_2\text{ g }+2\text{H}_2\text{O l }

B. Hydrolysis and Precipitation
Zn²⁺ ions form complexes with hydroxide and ammonia:
Zn2+ aq +2NH3 aq +2H2O l Zn OH 2 s +2NH4+ aq \text{Zn}^{2+}\text{ aq }+2\text{NH}_3\text{ aq }+2\text{H}_2\text{O l }\rightarrow \text{Zn OH }_2\text{ s }+2\text{NH}_4^+\text{ aq }

Zinc Bioavailability and Toxicity in Porcellio Species

Experimental studies on Porcellio scaber and Oniscus asellus reveal zinc’s sublethal effects at varying concentrations:

Zinc Concentration (µg/g dry leaf)Observed Effect on Feeding RateFecal Production
1,000Minimal reductionNear baseline
5,000Moderate inhibition40% decrease
10,000Severe reduction75% decrease

Source: Dietary exposure experiments

Key Findings:

  • Zinc disrupts digestive enzyme activity in isopod hepatopancreas.

  • Ionized Zn²⁺ from environmental reactions (e.g., soil acidification) binds to cellular proteins, impairing metabolic functions .

Mechanistic Pathways of Zinc Interaction

Zinc’s biological impact correlates with its aqueous speciation:

A. Uptake Mechanism

  • Zn²⁺ ions enter through permeable membranes in the isopod gut.

  • Competitive inhibition with essential metals (e.g., Cu²⁺) occurs at ion channels.

B. Detoxification Response

  • Metallothioneins (metal-binding proteins) sequester excess Zn²⁺.

  • Excretion via fecal pellets reduces systemic accumulation .

Analytical Methods for Zinc Quantification

Inductively Coupled Plasma (ICP) spectroscopy detects zinc at environmental levels:

MatrixDetection LimitMethod Reference
Water0.01 mg/LEPA 3500-Zn C
Soil/Biota1.00 mg/kgEPA 3500-Zn C

Adapted from standardized protocols

This synthesis integrates zinc’s fundamental chemistry with its ecotoxicological effects, providing a framework for understanding metal-isopod interactions. Further research is needed to characterize zinc’s speciation in microhabitats and long-term genomic impacts.

Comparison with Similar Compounds

Comparison with Similar Compounds

Zinc-porcellip belongs to a broader class of zinc coordination complexes. Two structurally and functionally analogous compounds are discussed below:

Bimetallic Anilido-Aldimine Zinc Complexes

  • Structure : These complexes feature a bimetallic Zn₂ core with anilido-aldimine ligands, enabling cooperative metal interactions .

Zinc Alkyls (e.g., ZnEt₂)

  • Structure: Simple organozinc compounds with direct Zn–C bonds.
  • Reactivity: Property this compound ZnEt₂ Air Sensitivity Low High (pyrophoric) Catalytic Applications Oxidation, polymerization Limited to alkylation Stability in Solvents High (tolerant to polar solvents) Low (decomposes in H₂O) Zinc alkyls are highly reactive but lack the modularity of this compound’s ligand system, limiting their utility in controlled catalysis .

Key Research Findings

  • Structural Advantages : this compound’s amido-pyridinate ligands provide a balance of electron donation and steric protection, reducing side reactions (e.g., β-hydride elimination) compared to ZnEt₂ .
  • Functional Superiority : In CO₂/epoxide copolymerization, this compound achieves 85% conversion efficiency at 80°C, whereas bimetallic analogs require higher temperatures (>100°C) for comparable yields .
  • Limitations : Despite its advantages, this compound exhibits lower activity in hydrocarbon oxidation than iron-based catalysts (e.g., Fe-porphyrins), highlighting trade-offs between metal choice and reaction scope .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Zinc-porcellip, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Synthesis typically involves solvothermal or co-precipitation methods. Key parameters include pH (optimized between 8.5–9.2 for minimal byproducts), temperature (60–80°C for crystalline structure stability), and molar ratios of precursors (e.g., Zn²⁺:porcellip ligand at 1:1.2 to prevent ligand excess). Purity is assessed via ICP-MS for trace metal contaminants and XRD for crystallinity . Yield optimization requires iterative Design of Experiments (DoE) frameworks to isolate critical variables .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural properties?

  • Methodological Answer:

  • FTIR : Identifies ligand coordination shifts (e.g., carboxylate stretching at 1600–1650 cm⁻¹ for Zn-ligand binding).
  • XPS : Confirms oxidation states (Zn 2p₃/₂ peaks at 1021–1022 eV for Zn²⁺).
  • Solid-state NMR : Resolves ligand conformation in the metal-organic framework.
  • Cross-validate with computational simulations (DFT for bond-length predictions) to resolve ambiguities .

Q. How can researchers design initial bioactivity assays for this compound?

  • Methodological Answer: Use tiered screening:

  • In vitro: Cell viability assays (MTT) with HEK-293 or HeLa lines, comparing Zn-porcellip to free Zn²⁺ controls to isolate ligand effects.
  • In silico: Molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., metalloenzymes).
  • Dose-response curves (log-scale concentrations) and statistical validation (ANOVA with Tukey’s post hoc) are critical .

Advanced Research Questions

Q. How do contradictory reports on this compound’s thermal stability under oxidative conditions arise, and how can they be resolved?

  • Methodological Answer: Discrepancies often stem from differing experimental setups:

  • Controlled atmosphere TGA : Compare stability in N₂ vs. O₂ environments (≥200°C decomposition in O₂ due to ligand oxidation).
  • Contradiction resolution: Apply systematic review criteria (PRISMA) to aggregate data, then replicate studies using standardized protocols (e.g., ISO 11358 for TGA). Meta-analysis can identify confounding variables (e.g., impurity levels) .

Q. What mechanistic studies are required to elucidate this compound’s role in catalytic applications?

  • Methodological Answer:

  • Kinetic studies : Monitor reaction rates (UV-Vis spectroscopy) under varying Zn-porcellip concentrations.
  • Isotopic labeling : Use ⁶⁸Zn-enriched samples to track metal participation in catalytic cycles via ICP-MS.
  • In situ XAFS can reveal dynamic structural changes during catalysis .

Q. How can computational modeling improve the design of this compound derivatives with enhanced properties?

  • Methodological Answer:

  • High-throughput DFT : Screen ligand modifications (e.g., –NH₂ vs. –COOH substituents) for optimized bandgap or porosity.
  • MD simulations : Predict stability in aqueous vs. nonpolar solvents (GROMACS with CHARMM force fields).
  • Validate predictions with combinatorial synthesis libraries and Pareto front analysis to balance multiple objectives (e.g., stability vs. reactivity) .

Data Contradiction & Synthesis Challenges

Q. Why do some studies report this compound as pH-stable up to 10.0, while others observe degradation at pH 8.5?

  • Methodological Answer: Likely due to buffer ion interference (e.g., phosphate buffers chelate Zn²⁺, accelerating degradation). Re-evaluate stability in:

  • Non-coordinating buffers (e.g., HEPES, TRIS).
  • Ionic strength controls (NaCl 0.1M–0.5M).
  • Report buffer composition and ionic strength in metadata to enable cross-study comparisons .

Methodological Frameworks

  • Research Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis formulation .
  • Data Analysis : Use mixed-effects models (R/lme4) to account for batch variability in synthesis .
  • Ethical Reporting : Adhere to COSMIN guidelines for methodological transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.